molecular formula C16H14O6 B600441 Hesperetin CAS No. 69097-99-0

Hesperetin

Cat. No.: B600441
CAS No.: 69097-99-0
M. Wt: 302.28 g/mol
InChI Key: AIONOLUJZLIMTK-UHFFFAOYSA-N
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Description

Hesperetin is a flavanone, a type of flavonoid, predominantly found in citrus fruits such as lemons and oranges. It is the aglycone form of hesperidin, which is a glycoside. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and cholesterol-lowering properties .

Biochemical Analysis

Biochemical Properties

rac-Hesperetin plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with human UDP-glucuronosyltransferases (UGTs), where rac-Hesperetin acts as a broad-spectrum inhibitor . Additionally, rac-Hesperetin can induce apoptosis through the activation of p38 MAPK . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.

Cellular Effects

rac-Hesperetin has been shown to exert multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, rac-Hesperetin has been reported to inhibit foam cell formation and promote cholesterol efflux in THP-1-derived macrophages by activating the LXRα signal in an AMPK-dependent manner . This indicates its potential in preventing atherogenesis and promoting cardiovascular health. Moreover, rac-Hesperetin has demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines .

Molecular Mechanism

The molecular mechanism of rac-Hesperetin involves several pathways and interactions at the molecular level. It acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme in the regulation of insulin signaling . The inhibition of PTP1B by rac-Hesperetin is mediated through the formation of hydrogen bonds with specific amino acid residues in the enzyme’s active site . Additionally, rac-Hesperetin activates the p38 MAPK pathway, leading to apoptosis in cancer cells . These molecular interactions underscore the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac-Hesperetin have been observed to change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature, pH, and light . Studies have shown that rac-Hesperetin exhibits significant antioxidant and anti-inflammatory activities in both in vitro and in vivo models . Long-term exposure to rac-Hesperetin has been associated with sustained therapeutic effects, including the reduction of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of rac-Hesperetin vary with different dosages in animal models. In studies involving neurodegenerative disease models, rac-Hesperetin has been administered at doses ranging from 10 to 50 mg/kg . These studies have demonstrated that rac-Hesperetin can significantly improve cognitive function and reduce neuroinflammation at these dosages . At higher doses, rac-Hesperetin may exhibit toxic effects, highlighting the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

rac-Hesperetin is involved in several metabolic pathways, including those related to antioxidant defense and lipid metabolism. It has been shown to activate the Cisd2 gene, which plays a role in promoting longevity and delaying aging . Additionally, rac-Hesperetin influences the metabolism of lipids by promoting cholesterol efflux and reducing foam cell formation . These metabolic effects contribute to the compound’s potential in preventing cardiovascular diseases and promoting overall health.

Transport and Distribution

Within cells and tissues, rac-Hesperetin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its solubility and the presence of specific transporters, such as the Breast Cancer Resistance Protein (BCRP), which can limit its bioavailability . Understanding these transport mechanisms is crucial for optimizing the therapeutic use of rac-Hesperetin.

Subcellular Localization

The subcellular localization of rac-Hesperetin is critical for its activity and function. It has been observed to localize in specific cellular compartments, where it exerts its effects on target biomolecules . The localization is influenced by targeting signals and post-translational modifications that direct rac-Hesperetin to particular organelles . This precise localization is essential for the compound’s therapeutic efficacy and its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperetin can be synthesized through the hydrolysis of hesperidin. This process involves the use of acids such as sulfuric acid and methanol. The reaction typically occurs under reflux conditions, where hesperidin is dissolved in a mixture of acetic acid, sulfuric acid, and methanol, and heated to facilitate the hydrolysis .

Industrial Production Methods

Industrial production of this compound often involves the extraction of hesperidin from citrus peels, followed by its hydrolysis to produce this compound. The extraction process can utilize various methods, including maceration, Soxhlet extraction, and ultrasound-assisted extraction .

Chemical Reactions Analysis

Types of Reactions

Hesperetin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form dihydrothis compound.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products Formed

Scientific Research Applications

Hesperetin has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various flavonoid derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cholesterol-lowering properties.

    Industry: Used in the formulation of dietary supplements and functional foods

Mechanism of Action

Hesperetin exerts its effects through several mechanisms:

    Cholesterol-Lowering: It reduces the activity of acyl-coenzyme A:cholesterol acyltransferase genes and microsomal triglyceride transfer protein, leading to decreased cholesterol levels.

    Antioxidant: It scavenges free radicals and reduces oxidative stress.

    Anti-Inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Hesperidin: The glycoside form of hesperetin, found in citrus fruits.

    Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.

    Quercetin: A flavonol with potent antioxidant activity.

Uniqueness of this compound

This compound is unique due to its specific molecular structure, which allows it to interact with various biological targets effectively. It has a higher solubility in organic solvents compared to hesperidin, making it more bioavailable and effective in certain applications .

Properties

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIONOLUJZLIMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274404, DTXSID70859446
Record name hesperetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow to light tan powder; Faint fatty vanillic aroma
Record name 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water, Soluble (in ethanol)
Record name 5,7-Dihydroxy-2-(3-hydroxy-4-methoxy-phenyl)-chroman-4-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2002/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

520-33-2, 69097-99-0
Record name hesperetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hesperetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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